
5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol is an organic compound that belongs to the class of cyclohexanes Cyclohexanes are cyclic hydrocarbons with a six-carbon ring structure This particular compound is characterized by the presence of a tert-butoxyethoxy group and two hydroxyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of the tert-Butoxyethoxy Group: The tert-butoxyethoxy group can be introduced via an etherification reaction. This involves reacting cyclohexanol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form cyclohexane derivatives with fewer functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of cyclohexane-1,3-dione or cyclohexane-1,3-dicarboxylic acid.
Reduction: Formation of cyclohexane derivatives with reduced functional groups.
Substitution: Formation of cyclohexane derivatives with different substituents replacing the tert-butoxyethoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The tert-butoxyethoxy group may influence the compound’s solubility and membrane permeability, impacting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-diol: Lacks the tert-butoxyethoxy group, resulting in different chemical properties and reactivity.
5-(1-Methoxyethoxy)cyclohexane-1,3-diol: Similar structure but with a methoxyethoxy group instead of tert-butoxyethoxy, leading to variations in steric and electronic effects.
Uniqueness
5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol is unique due to the presence of the tert-butoxyethoxy group, which imparts specific steric and electronic properties
Properties
CAS No. |
566164-09-8 |
|---|---|
Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxy]ethoxy]cyclohexane-1,3-diol |
InChI |
InChI=1S/C12H24O4/c1-8(16-12(2,3)4)15-11-6-9(13)5-10(14)7-11/h8-11,13-14H,5-7H2,1-4H3 |
InChI Key |
CFTJSOGSBHMXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1CC(CC(C1)O)O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


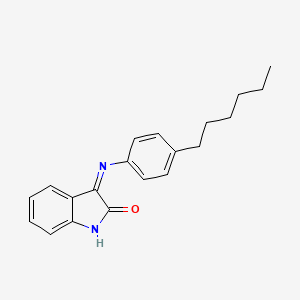
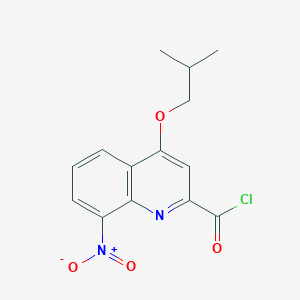
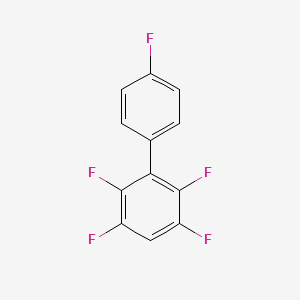
methanone](/img/structure/B14229133.png)
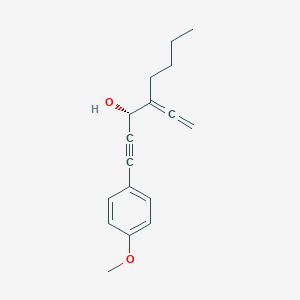

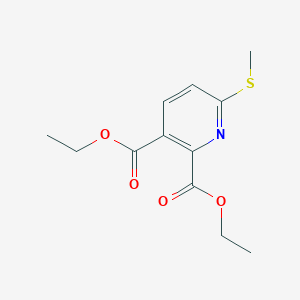
![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)
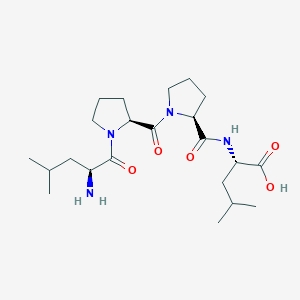
![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
![1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-](/img/structure/B14229182.png)
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)
